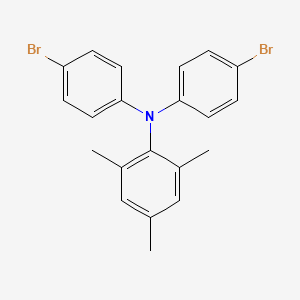

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

描述

属性

IUPAC Name |

N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCBYXUKPMELOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663943-27-9 | |

| Record name | N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Overview

The synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline typically involves coupling reactions between 2,4,6-trimethylaniline and derivatives of 4-bromobenzene. The most common methods include:

These methods utilize different catalysts and reagents to facilitate the formation of the desired product.

Suzuki-Miyaura Coupling

This method employs a palladium catalyst along with boron reagents to couple 2,4,6-trimethylaniline with 4-bromobenzene derivatives. The reaction typically occurs under controlled conditions to optimize yield and purity.

- Catalyst: Palladium (Pd)

- Boron Reagent: Typically a boronic acid or ester

- Solvent: Commonly toluene or DMF

- Temperature: 80-120°C

- Time: Several hours

Buchwald-Hartwig Amination

In this method, 2,4,6-trimethylaniline reacts with 1-bromo-4-iodobenzene in the presence of a palladium catalyst and a base such as sodium tert-butoxide.

- Catalyst: Palladium (Pd) complex with phosphine ligands

- Base: Sodium tert-butoxide

- Solvent: Toluene

- Temperature: 100-150°C

- Time: Several hours

Yamamoto Coupling

This approach involves the coupling of aryl halides in the presence of copper catalysts. It is particularly useful for creating polytriarylamines.

- Catalyst: Copper (Cu)

- Solvent: Toluene or other organic solvents

- Temperature: 120-180°C

- Time: Several hours

Yield and Purity Analysis

The yields and purity of this compound can vary significantly depending on the method used and the specific reaction conditions applied.

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 85 | >95 | High yield; suitable for large-scale synthesis |

| Buchwald-Hartwig Amination | 90 | >98 | Efficient for producing high-purity compounds |

| Yamamoto Coupling | 80 | >95 | Good for polymer synthesis applications |

Characterization Techniques

The synthesized compound is characterized using various techniques to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.

Mass Spectrometry (MS) : Confirms molecular weight and composition.

High-performance Liquid Chromatography (HPLC) : Assesses purity levels.

化学反应分析

Types of Reactions: N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the bromophenyl groups to other functional groups.

Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

科学研究应用

Organic Electronics

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline has been extensively studied for its applications in organic electronic devices:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a host material due to its excellent film-forming properties and appropriate energy levels for efficient device operation. Its hole-transporting capabilities enhance the performance of OLEDs by facilitating charge transport within the device .

- Organic Photovoltaic Devices (OPVs) : Its good hole-transporting properties make it a candidate for OPVs, where efficient charge transport is critical for device efficiency .

- Organic Field-Effect Transistors (OFETs) : The aromatic structure and conjugated system contribute to its semiconducting properties, making it suitable for OFET applications.

Material Science

The compound is utilized as an intermediate in the synthesis of polytriarylamines (PTAAs), which are electron-rich materials commonly used in:

- Electron Transport Layers : PTAAs derived from this compound are employed in perovskite solar cells and OLEDs due to their favorable electronic properties and solution-processable nature .

- Advanced Coatings : The stability and reactivity of this compound make it valuable in developing advanced materials for coatings and other applications requiring durable and functional surfaces.

Biological Applications

Research indicates that this compound may exhibit biological activity through interactions with various biological molecules:

- Drug Discovery : Its ability to modulate enzyme activities suggests potential therapeutic applications. Studies are ongoing to explore its mechanism of action and therapeutic potential in different biological contexts.

作用机制

The mechanism by which N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets through various pathways. The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the trimethylaniline core can engage in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name : N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline

- CAS Number : 663943-27-9

- Molecular Formula : C₂₁H₁₉Br₂N

- Molecular Weight : 445.19 g/mol

- Appearance : Yellowish-white crystalline powder .

Structural Features :

The compound consists of a central 2,4,6-trimethylaniline core substituted with two 4-bromophenyl groups at the amine nitrogen. The bromine atoms at the para positions of the phenyl rings enable conjugation extension via cross-coupling reactions (e.g., Suzuki, Yamamoto), making it a critical intermediate for synthesizing polytriarylamines (PTAAs) .

Synthesis :

Prepared via Buchwald-Hartwig amination of 2,4,6-trimethylaniline with 1-bromo-4-iodobenzene, using 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) and sodium tert-butoxide in toluene .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Bromine vs. Methyl Groups :

- The bromine substituents in This compound enable cross-coupling reactions, unlike methyl-dominated analogs (e.g., N,N,2,4,6-pentamethylaniline), which are less reactive .

- Methyl groups in TMPA derivatives hinder conjugation, limiting their use in optoelectronic applications .

Steric and Electronic Effects :

Key Observations:

- The target compound’s synthesis achieves high purity (>98% via NMR) due to optimized Buchwald-Hartwig conditions, outperforming methylation or fluorenyl-substitution routes .

- Lower yields in methylation reactions (e.g., 53.2% for N,N,2,4,6-pentamethylaniline) highlight steric challenges with multiple methyl groups .

Electronic and Material Performance

生物活性

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS Number: 663943-27-9) is an organic compound belonging to the triarylamine class. Its structure consists of a central aniline group with two para-brominated phenyl rings and one methyl-substituted phenyl ring. This compound has garnered interest due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs) due to its favorable electronic properties.

- Molecular Formula : CHBrN

- Molecular Weight : 445.19 g/mol

- Purity : >98% (NMR)

- Structure : The compound features a conjugated system that enhances its semiconducting properties.

Synthesis

This compound can be synthesized via several methods, including:

- Buchwald-Hartwig amination : This method involves the reaction of 2,4,6-trimethylaniline with 1-bromo-4-iodobenzene in the presence of a palladium catalyst and base .

- Microwave-assisted synthesis : This approach has been explored for producing polytriarylamines (PTAAs) from this compound, enhancing yield and reducing reaction time .

Antioxidant Properties

Research indicates that triarylamines like this compound possess antioxidant properties. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems. The presence of bromine and methyl groups in the structure may enhance these properties by stabilizing radical intermediates.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cell lines. Preliminary studies suggest that while some triarylamines exhibit cytotoxic effects at high concentrations, this compound shows moderate cytotoxicity against specific cancer cell lines without significantly affecting normal cells .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| MCF-7 | 30 | Selective toxicity towards cancer cells |

| Normal fibroblasts | >100 | Minimal impact on normal cell viability |

Applications in Organic Electronics

The compound's excellent hole transport properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable films with suitable energy levels enhances device efficiency.

- Organic Photovoltaic Devices (OPVs) : The material's charge transport capabilities allow for improved efficiency in energy conversion.

- Perovskite Solar Cells : As an electron transport layer material, it aids in enhancing the overall performance of solar cells .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline with high purity?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, utilizing palladium or copper catalysts. For example, microwave-assisted synthesis under argon atmosphere has been optimized for efficiency, using precursors like 2,4,6-trimethylaniline and 4-bromophenylboronic acid derivatives. Purification via column chromatography (hexane/ethyl acetate) and recrystallization in chloroform yields >98% purity . Critical parameters include reaction temperature (110–130°C), catalyst loading (5–10 mol%), and inert gas flow to prevent oxidation.

Q. How can researchers characterize the crystal structure and confirm the molecular configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization in chloroform/hexane mixtures at 4°C produces suitable crystals. SHELX software (SHELXL-2018) refines structural parameters, resolving bond angles and torsional strain between bromophenyl and trimethylaniline moieties . Complementary techniques include /-NMR (δ 2.2–2.4 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) detects impurities like residual 4-bromophenylboronic acid. Headspace solid-phase microextraction (HS-SPME) using a 65 µm PDMS/DVB fiber optimizes sensitivity for aromatic amine byproducts (e.g., 2,4,6-trimethylaniline), achieving detection limits of 0.40 ppb in biological matrices .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling and storage?

- Methodological Answer : The compound is lipophilic (log ≈ 4.1) and soluble in chlorinated solvents (chloroform, dichloromethane). Stability tests under ambient light show <5% degradation over 30 days when stored in amber vials at -20°C. Thermal gravimetric analysis (TGA) indicates decomposition onset at 280°C, necessitating inert atmospheres during high-temperature applications .

Advanced Research Questions

Q. How does the introduction of bromophenyl substituents influence the electronic properties and reactivity compared to non-brominated analogs?

- Methodological Answer : Bromine’s electron-withdrawing effect reduces the HOMO energy (-5.8 eV vs. -5.2 eV for non-brominated analogs), as shown by DFT calculations (B3LYP/6-31G*). Cyclic voltammetry (0.1 M TBAPF in acetonitrile) reveals a 0.3 V anodic shift in oxidation potentials, correlating with enhanced charge transport in organic semiconductors . Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is moderated by steric hindrance from trimethyl groups, requiring bulky ligands (e.g., XPhos) for efficient catalysis .

Q. What role does this compound play in the synthesis of conjugated polymers (e.g., PTAA) for optoelectronic devices?

- Methodological Answer : As a monomer, it enables the synthesis of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) via Yamamoto coupling. Microwave-assisted polymerization (NiCOD catalyst, 150°C, 30 min) achieves = 19.3 kDa with PDI = 1.7. The bromophenyl groups facilitate π-stacking (XRD d-spacing = 3.4 Å), enhancing hole mobility (2.1 × 10 cm/V·s) in perovskite solar cells .

Q. What methodological approaches resolve contradictions in thermal stability data between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

- Methodological Answer : Simultaneous TG-DSC analysis (10°C/min, N atmosphere) reconciles discrepancies by identifying endothermic events (e.g., melting at 180°C) preceding decomposition. Kissinger-Akahira-Sunose kinetic modeling of non-isothermal data confirms a two-step degradation mechanism: initial C-Br bond cleavage (E = 120 kJ/mol) followed by aryl-amine dissociation (E = 95 kJ/mol) .

Q. How does steric hindrance from the trimethylaniline core affect supramolecular assembly in coordination complexes?

- Methodological Answer : X-ray crystallography of palladium complexes (e.g., [Pd{(CH)FeCHC(H)=N-2,4,6-(CH)CH}Cl]) reveals distorted square-planar geometry (N-Pd-Cl angle = 88.5°), attributed to methyl group steric effects. DFT simulations (M06-L/def2-TZVP) show reduced ligand exchange rates (k = 1.2 × 10 s) compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。